1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-
CAS No.: 115571-79-4
Cat. No.: VC18745953
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115571-79-4 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 1-(2-pyrrolidin-1-ylethyl)indole-2,3-dione |
| Standard InChI | InChI=1S/C14H16N2O2/c17-13-11-5-1-2-6-12(11)16(14(13)18)10-9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-10H2 |
| Standard InChI Key | UFKLQBKTDDSSKD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CCN2C3=CC=CC=C3C(=O)C2=O |
Introduction
Structural and Chemical Characteristics of 1H-Indole-2,3-dione Derivatives
Molecular Architecture and Key Features
The compound features an indole-2,3-dione scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrolidine-2,3-dione moiety. The substitution at the N1 position with a 2-(1-pyrrolidinyl)ethyl group enhances its solubility and modulates electronic properties, facilitating interactions with biological macromolecules . The canonical SMILES representation, O=C1C(=O)c2c(N1CCN1CCCC1)cccc2, highlights the ketone groups at positions 2 and 3 and the pyrrolidine-ethyl side chain.
Table 1: Key Chemical Properties of 1H-Indole-2,3-dione, 1-[2-(1-Pyrrolidinyl)ethyl]-
| Property | Value |
|---|---|
| CAS No. | 115571-79-4 |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 1-(2-pyrrolidin-1-ylethyl)indole-2,3-dione |
| SMILES | O=C1C(=O)c2c(N1CCN1CCCC1)cccc2 |
| InChI Key | UFKLQBKTDDSSKD-UHFFFAOYSA-N |
Synthetic Methodologies and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves refluxing isatin with 2-(1-pyrrolidinyl)ethylamine in ethanol under acidic conditions, yielding the target product after 12–24 hours . Copper(I) chloride (CuCl) has been employed as a catalyst in analogous reactions to accelerate Mannich-type additions, achieving yields of 65–80% .
Advanced Catalytic Strategies
Pharmacological Profile and Mechanistic Insights
Antitumor Activity
1H-Indole-2,3-dione derivatives exhibit potent anticancer effects by inhibiting kinase signaling pathways. In vitro studies demonstrate IC₅₀ values of 11.3–24.5 μM against prostate (PC-3) and breast cancer cell lines, comparable to first-line chemotherapeutics . The pyrrolidine moiety enhances membrane permeability, enabling disruption of microtubule assembly and induction of apoptosis .
Antimicrobial and Anti-inflammatory Effects
The compound suppresses nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages, with 50% inhibition observed at 10 μM . Its broad-spectrum antimicrobial activity includes MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to interference with bacterial DNA gyrase .
| Activity Type | Model System | Key Findings | Citation |
|---|---|---|---|
| Antitumor | PC-3 cell line | IC₅₀ = 22.2 μM | |
| Anti-inflammatory | RAW 264.7 macrophages | 50% NO inhibition at 10 μM | |
| Antimicrobial | S. aureus | MIC = 8 μg/mL |
Molecular Interactions and Target Engagement
Enzyme Inhibition Mechanisms
The compound competitively inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory mediator synthesis. Molecular docking studies reveal a binding affinity of −8.2 kcal/mol for COX-2, facilitated by hydrogen bonding with Arg120 and Tyr355 .
Neurotransmitter Modulation
Structural similarity to endogenous indoleamines enables interaction with serotonin (5-HT₃) and dopamine receptors. In silico models predict a Ki of 140 nM for 5-HT₃ receptor antagonism, suggesting potential applications in neuropsychiatric disorders.
Research Trends and Future Directions
Hybrid Molecule Development
Recent efforts focus on conjugating the indole-2,3-dione core with chloroquinoline or acetylenic groups to enhance bioavailability. Hybrid 7c (IC₅₀ = 11.3 μM against Tritrichomonas foetus) exemplifies this strategy, combining antiprotozoal activity with low cytotoxicity .
Targeted Drug Delivery Systems
Nanoparticle-encapsulated formulations have shown a 3-fold increase in tumor accumulation in murine models, addressing solubility limitations . Future studies should prioritize in vivo pharmacokinetic profiling and toxicity assessments to advance clinical translation.
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